4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine
Description
Properties
IUPAC Name |
[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-13-19-16(12-17(20-13)25-3)21-8-10-22(11-9-21)18(23)14-4-6-15(24-2)7-5-14/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEPIAPOPMPWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine typically involves the reaction of 6-methoxy-2-methylpyrimidine with piperazine, followed by the introduction of a 4-methoxyphenyl group. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the pyrimidine ring or the carbonyl group, potentially forming alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology
Biologically, compounds of this nature are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.
Medicine
In medicine, derivatives of piperazine are explored for their potential therapeutic effects. They may be used in the development of drugs for treating conditions such as anxiety, depression, or neurological disorders.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine would depend on its specific biological target. Generally, compounds of this type may interact with enzymes or receptors, modulating their activity. This interaction could involve binding to the active site of an enzyme or acting as an agonist or antagonist at a receptor.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Pyrimidine Derivatives with Piperazine/Piperidine Substituents
4-Methoxy-6-[4-(4-Methoxy-3-methylbenzenesulfonyl)piperazin-1-yl]-2-methylpyrimidine (CAS 946325-58-2)
- Structural Differences : The piperazine substituent here is a 4-methoxy-3-methylbenzenesulfonyl group instead of a benzoyl group.
- Molecular Weight : 392.47 g/mol (vs. 375.43 g/mol for the target compound), indicating higher bulkiness.
4-Methoxy-6-methyl-2-(piperazin-1-yl)pyrimidine hydrochloride (CAS 1779124-79-6)
- Structural Differences : Lacks the benzoyl group on piperazine and has a simpler piperazine-pyrimidine backbone.
- Physicochemical Impact : The hydrochloride salt improves aqueous solubility, critical for oral bioavailability .
- Molecular Weight : 244.72 g/mol, significantly lower than the target compound, suggesting better drug-likeness.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine
- Structural Differences : Replaces piperazine with piperidine (one nitrogen vs. two).
Heterocyclic Variations
Thieno[3,2-d]pyrimidine Derivatives (EP 2402347 A1)
- Structural Differences: Replaces pyrimidine with a thienopyrimidine core and includes a methanesulfonyl-piperazine group.
- Electronic Properties: The sulfur atom in thienopyrimidine alters electron distribution, possibly enhancing binding to hydrophobic enzyme pockets .
Mepirizole (4-Methoxy-2-(5-methoxy-3-methylpyrazol-1-yl)-6-methylpyrimidine)
Substituent Modifications on Piperazine
Trifluoromethyl and tert-Butyl Substituents ()
- Structural Differences : Includes lipophilic groups like trifluoromethyl or tert-butyl on the pyrimidine-piperazine scaffold.
Research Implications
- Target Compound : The 4-methoxybenzoyl group may optimize interactions with aromatic residues in enzyme active sites, balancing polarity and lipophilicity.
- Sulfonyl Analogues (CAS 946325-58-2) : Could be preferable for targets requiring polar interactions, though pharmacokinetics may be suboptimal .
- Simpler Piperazine Derivatives (CAS 1779124-79-6) : Serve as lead compounds for further functionalization due to their favorable solubility .
Biological Activity
4-Methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine is a synthetic compound with potential therapeutic applications. Its structural components suggest a diverse range of biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, including its antibacterial, anticancer, and enzyme inhibitory properties.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Weight | 446.51 g/mol |
| Molecular Formula | C25H26N4O4 |
| SMILES | COc1ccc(cc1)C(Nc1ccc(nc1)N1CCN(CC1)C(c1ccc(cc1)OC)=O)=O |
| LogP | 3.6356 |
| Polar Surface Area | 66.927 Ų |
Antibacterial Activity
Research indicates that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing piperazine and pyrimidine moieties demonstrate moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial growth through interference with cellular processes.
Anticancer Activity
Piperazine derivatives are widely studied for their anticancer effects. The incorporation of the piperazine ring in the structure of this compound may enhance its cytotoxicity against cancer cell lines. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth . For instance, certain piperidine derivatives have shown promising results in inducing apoptosis in hypopharyngeal tumor cells .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. It has been suggested that piperazine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurotransmission and implicated in Alzheimer's disease . The dual inhibition mechanism could be beneficial for developing treatments for neurodegenerative disorders.
Case Studies
Several studies have explored the biological activities of compounds structurally related to this compound:
- Antibacterial Screening : One study evaluated a series of piperazine derivatives for their antibacterial activity against multiple strains, finding that some exhibited high inhibitory concentrations against Gram-positive and Gram-negative bacteria .
- Anticancer Research : A recent investigation into piperidine derivatives revealed that modifications to the piperazine ring significantly enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited in drug design .
- Enzyme Inhibition Studies : Compounds similar to the target compound were tested for AChE inhibition, showing promising results that indicate potential therapeutic applications in treating Alzheimer's disease .
Q & A
Q. What are the key synthetic strategies for preparing 4-methoxy-6-[4-(4-methoxybenzoyl)piperazin-1-yl]-2-methylpyrimidine?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperazine derivatives are introduced via nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres .
- Functional group protection : Methoxy and benzoyl groups are stabilized using tert-butyldimethylsilyl (TBS) or benzyl (Bn) protecting agents .
- Intermediate purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are standard .
- Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures reaction progress .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : - and -NMR confirm regioselectivity of substitutions (e.g., piperazine coupling at N1 vs. N4) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ mode, m/z calculated for CHNO: 444.21) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O/S interactions) .
- HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile/water + 0.1% formic acid) .
Q. How is the compound’s biological activity evaluated in preliminary studies?
- Enzyme assays : IC values against kinases or GPCRs (e.g., adenosine A receptor) using fluorescence polarization .
- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HCT-116, HepG2) .
- Solubility profiling : Equilibrium solubility in PBS (pH 7.4) and simulated gastric fluid .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
- Solvent selection : Replace dichloromethane (DCM) with cyclopentyl methyl ether (CPME) for greener chemistry .
- Catalyst screening : Palladium-XPhos vs. BrettPhos for Suzuki-Miyaura couplings (yields improve from 65% to 82%) .
- Flow chemistry : Continuous-flow reactors reduce reaction times (e.g., from 24 h to 2 h for piperazine coupling) .
Q. How to resolve contradictions in reported biological activity data?
- Structural analogs : Compare with 4-(4-methoxyphenyl)piperazine derivatives to identify SAR trends (e.g., methoxy position vs. IC) .
- Metabolite profiling : LC-MS/MS identifies active metabolites that may skew in vivo results .
- Computational docking : AutoDock Vina predicts binding poses in target proteins (e.g., serotonin 5-HT vs. off-targets) .
Q. What strategies mitigate stability issues in aqueous buffers?
- pH optimization : Stability studies at pH 3–8 (e.g., compound degrades >10% at pH <4 due to benzoyl hydrolysis) .
- Lyophilization : Formulate as lyophilized powders with trehalose (5% w/v) to enhance shelf life .
- Light sensitivity : Store in amber vials under N atmosphere to prevent photodegradation .
Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?
- LogP adjustments : Introduce fluorine atoms to reduce logP from 3.2 to 2.5 (CLogP via ChemAxon) .
- Polar surface area (PSA) : Modify piperazine with methyl groups to lower PSA from 75 Å to 60 Å .
- In vitro BBB models : Parallel artificial membrane permeability assay (PAMPA-BBB) predicts CNS availability .
Q. How to analyze regioselectivity in electrophilic substitution reactions?
- DFT calculations : Gaussian09 evaluates charge distribution (Mulliken charges) on pyrimidine ring positions .
- Isotopic labeling : -labeled intermediates track substitution patterns via - HMBC .
- Competition experiments : Compare reactivity of C4 vs. C6 positions under identical conditions (e.g., HNO/HSO) .
Methodological Notes
- Data reproducibility : Validate synthetic protocols across ≥3 independent batches (RSD <5%) .
- Contradictory bioactivity : Cross-validate enzyme assays with orthogonal methods (e.g., SPR vs. fluorescence) .
- Structural ambiguity : Combine NOESY (for stereochemistry) and SC-XRD (for absolute configuration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
